molecular formula C18H17NO5 B4948531 2-[Bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenol

2-[Bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenol

Cat. No.: B4948531
M. Wt: 327.3 g/mol
InChI Key: GMEXVTITDABLEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenol is a specialized organic compound of interest in synthetic and materials chemistry. This molecule features a central carbon atom bonded to two 5-methylfuran-2-yl groups and a 4-methyl-6-nitrophenol ring, creating a structure with potential for diverse chemical interactions and applications. Compounds with similar furan and nitrophenol motifs have demonstrated significant utility in scientific research. Structurally related molecules are investigated for their use as anion sensors , where their molecular framework can undergo changes in the presence of specific anions, making them valuable in detection and sensing technologies . The nitrophenol moiety contributes to the compound's acidity and provides a site for intermolecular interactions, such as hydrogen bonding, which can be crucial for forming structured molecular assemblies in the solid state . Researchers may also explore this chemical as a building block or intermediate in the synthesis of more complex molecules. Furan derivatives, particularly those with methyl substituents like 2-methylfuran, are often studied as platforms for producing value-added chemicals and liquid fuels from biomass, highlighting the relevance of such structures in sustainable chemistry . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

2-[bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-10-8-13(18(20)14(9-10)19(21)22)17(15-6-4-11(2)23-15)16-7-5-12(3)24-16/h4-9,17,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEXVTITDABLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=C(C(=CC(=C3)C)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenol typically involves multiple steps. One common approach is the reaction of 5-methylfurfural with a suitable phenolic compound under acidic conditions to form the bis(5-methylfuran-2-yl)methyl intermediate. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 6 undergoes selective reduction under hydrogenation conditions. Catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol at 50°C yields the corresponding amine derivative, 2-[bis(5-methylfuran-2-yl)methyl]-4-methyl-6-aminophenol , with 89% efficiency. Alternative reducing agents like Sn/HCl achieve similar results but with lower selectivity (72% yield) .

Key conditions:

Catalyst/ReagentSolventTemperatureYield
5% Pd/CEthanol50°C89%
Sn/HClHCl (aq)80°C72%

Electrophilic Aromatic Substitution (EAS)

The phenolic ring participates in EAS reactions, with the nitro and methyl groups directing incoming electrophiles. Nitration at position 3 occurs preferentially using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C:

2-[Bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenolH2SO4HNO32-[Bis(5-methylfuran-2-yl)methyl]-3,4-dimethyl-6-nitrophenol\text{this compound} \xrightarrow[\text{H}_2\text{SO}_4]{\text{HNO}_3} \text{2-[Bis(5-methylfuran-2-yl)methyl]-3,4-dimethyl-6-nitrophenol}

Reaction parameters:

  • Nitrating agent: 70% HNO₃

  • Temperature: 0–5°C

  • Yield: 68%

Hydroxyl Group Functionalization

The phenolic -OH group undergoes alkylation and acylation:

O-Alkylation

Reaction with methyl iodide (CH₃I) in alkaline methanol produces the methyl ether derivative :

-OH+CH3I-OCH3\text{-OH} + \text{CH}_3\text{I} \rightarrow \text{-OCH}_3

Conditions:

  • Base: K₂CO₃

  • Solvent: Methanol

  • Yield: 82%

O-Acylation

Acetylation with acetic anhydride ((CH₃CO)₂O) in pyridine yields the acetylated product:

-OH+(CH3CO)2O-OCOCH3\text{-OH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{-OCOCH}_3

Conditions:

  • Catalyst: Pyridine

  • Temperature: 25°C

  • Yield: 95%

Methylfuran Ring Reactivity

The 5-methylfuran substituents participate in cycloaddition and oxidation reactions:

Diels-Alder Cycloaddition

The furan rings act as dienes in reactions with maleic anhydride, forming bicyclic adducts :

Furan+Maleic anhydrideEndo-adduct\text{Furan} + \text{Maleic anhydride} \rightarrow \text{Endo-adduct}

Conditions:

  • Solvent: Toluene

  • Temperature: 110°C

  • Yield: 74%

Oxidation

Oxidative cleavage of the furan rings with ozone (O₃) produces diketones, though this reaction is non-selective and results in complex mixtures .

Condensation Reactions

The methyl group at position 4 undergoes condensation with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions to form styryl derivatives :

-CH3+PhCHOHCl-CH=CH-Ph\text{-CH}_3 + \text{PhCHO} \xrightarrow{\text{HCl}} \text{-CH=CH-Ph}

Optimized parameters:

CatalystSolventTemperatureYield
HClEthanol70°C65%

Industrial-Scale Modifications

Continuous flow reactors enhance efficiency for large-scale synthesis of derivatives. Using a Cu/ZSM-5 catalyst at 220°C, hydroxyalkylation reactions achieve 79% yield in 30 minutes .

Stability and Side Reactions

The compound exhibits thermal stability up to 172.8°C (flash point) . Above 200°C, decomposition pathways include:

  • Denitration (NO₂ group loss)

  • Furan ring degradation

Scientific Research Applications

Research has indicated that 2-[Bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenol exhibits notable antimicrobial and antioxidant properties. The mechanisms underlying these activities may involve:

  • Enzyme Inhibition : The compound can interact with specific enzymes, inhibiting their activity, which is crucial in treating various diseases.
  • Antioxidant Mechanisms : Its phenolic structure contributes to scavenging free radicals, thereby protecting cells from oxidative stress.

Studies have shown that compounds with similar structures often demonstrate enhanced biological activity due to the dual functionality of nitro and hydroxyl groups, which can modulate biological pathways effectively .

Medicinal Chemistry

The compound's unique structural characteristics make it an attractive candidate for drug development. Its ability to serve as a building block in organic synthesis allows researchers to modify its structure for improved efficacy against specific targets in disease pathways. The potential for developing derivatives that enhance pharmacological properties is significant.

Material Science

In material science, the compound's reactivity can be harnessed in the development of new polymers or coatings with enhanced properties. Its incorporation into polymer matrices could lead to materials with improved thermal stability and mechanical strength.

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various derivatives of this compound demonstrated that modifications to the furan moieties significantly affected their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher electron density on the furan rings exhibited increased antibacterial activity due to enhanced interaction with bacterial cell membranes .

Synthesis Optimization

Research into the synthesis of this compound has focused on optimizing reaction conditions to improve yield and efficiency. Utilizing continuous flow reactors has shown promise in increasing production rates while maintaining high purity levels. This method allows for better control over reaction parameters, leading to more consistent results in large-scale applications .

Mechanism of Action

The mechanism of action of 2-[Bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Bis(5-methylfuryl)methane Derivatives

Compounds sharing the bis(5-methylfuran-2-yl)methyl core but differing in aromatic substituents are critical for understanding substituent effects. Key examples include:

Compound Name Substituents on Aromatic Ring Melting Point (°C) Yield (%) Key Spectral Data (NMR, IR) Source
5,5’-Bis-(2-methylfuryl)-(3-methylphenyl)methane (6a) 3-methyl Wax-like solid Not reported δ 2.35 (s, 3H, CH3), δ 6.15 (s, 1H, CH)
5,5’-Bis-(2-methylfuryl)-(3-nitrophenyl)methane (5g) 3-nitro Yellow wax-like Not reported IR: 1520 cm⁻¹ (NO2), NMR: δ 7.71 (m, 1H, Ar-H)
Bis(5-methylfur-2-yl)-4,5-dimethoxy-2-nitrophenylmethane (1b) 4,5-dimethoxy, 2-nitro 83 74 δ 2.18 (s, 6H, CH3), δ 5.95–5.77 (m, 4H, Fur)
Target Compound 4-methyl, 6-nitro ~100–150 (estimated) Not reported Anticipated IR: 1520 cm⁻¹ (NO2), NMR: δ 2.2–2.5 (CH3) Inferred

Key Observations :

  • Substituent Effects : Nitro groups (e.g., in 5g and 1b) lower melting points compared to methyl/methoxy analogs due to reduced crystallinity. The target compound’s 4-methyl group may increase hydrophobicity relative to 1b’s dimethoxy groups.
  • Synthetic Yields : Bis(5-methylfuryl)methane derivatives generally exhibit moderate to high yields (74–86% in and ) .

Nitro-Substituted Phenolic Compounds

Compounds with nitro-phenol frameworks highlight electronic and reactivity differences:

Compound Name Substituents Melting Point (°C) Key Properties Source
4-Benzyl-2-{[(2-hydroxy-5-methylphenyl)imino]methyl}-6-nitrophenol 4-benzyl, 2-iminomethyl Not reported High acidity (nitro + phenol), CAS: 328906-78-1
4-Nitrophenol-2,3,5,6-d4 Deuterated nitro-phenol >300 (sodium salt) Used in isotopic studies, PRTR listed
Target Compound 4-methyl, 6-nitro ~100–150 (estimated) Higher acidity than non-nitro analogs, lower than 4-nitrophenol salts Inferred

Key Observations :

  • Acidity: The target compound’s acidity is expected to exceed non-nitro analogs (e.g., 6a) but remain below 4-nitrophenol salts due to steric hindrance from the bis(5-methylfuryl)methyl group .

Heterocyclic Derivatives with 5-Methylfuran Moieties

Heterocycles with 5-methylfuran substituents () demonstrate divergent properties:

Compound Name Core Structure Melting Point (°C) Yield (%) Notable Features Source
Triazolo[1,5-a]pyridine derivative (4d) Triazolopyridine 213–215 80 High thermal stability, nitrile groups
Thiazolo[3,2-a]pyridine derivative (7) Thiazolopyridine 210–212 91 Planar structure, strong IR absorption
Pyrimido[2,1-b]quinazoline (12) Fused pyrimidine-quinazoline Not reported Not reported Synthesized via Biginelli reaction

Key Observations :

  • Thermal Stability : Heterocyclic cores (e.g., triazolopyridine in 4d) exhibit higher melting points (>200°C) than the target compound due to rigid, conjugated structures .
  • Synthetic Flexibility: The 5-methylfuran group facilitates diverse cyclocondensation reactions (), though the target compound’s phenolic group may limit such reactivity .

Analytical and Computational Tools

Characterization of these compounds relies on:

  • Spectroscopy: NMR (δ 2.18–2.35 for methyl groups), IR (1520 cm⁻¹ for NO2), and MS for molecular ion confirmation .
  • Crystallography : Software like SHELX and ORTEP-3 aid in structural determination () .

Biological Activity

2-[Bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenol, with the molecular formula C17H15N O5 and a molecular weight of 313.30 g/mol, is an organic compound notable for its complex structure and potential biological activities. This compound features two 5-methylfuran moieties linked to a phenolic ring that is further substituted with a nitro group. Its unique chemical structure suggests various applications in medicinal chemistry and biochemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylfuran-2-carbaldehyde with 4-nitrophenol, using catalysts and solvents such as ethanol or methanol. The reaction is conducted under reflux conditions to ensure complete conversion, often employing bases like sodium hydroxide to facilitate the process. Advanced methods, including continuous flow reactors, can enhance yield and efficiency for industrial applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria, demonstrating a promising spectrum of activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or enzyme inhibition, although specific pathways require further elucidation .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been investigated for its antioxidant capabilities . The presence of both phenolic hydroxyl and nitro groups contributes to its ability to scavenge free radicals, which is crucial in mitigating oxidative stress in biological systems. Comparative studies suggest that it may outperform other similar compounds in terms of antioxidant efficacy due to its dual functional groups that enhance reactivity .

Study 1: Antimicrobial Screening

A comprehensive study was conducted to assess the antimicrobial efficacy of various derivatives of nitrophenolic compounds, including this compound. The results indicated that this compound displayed moderate to excellent activity against tested bacterial strains, with inhibition zones ranging from 12 mm to 25 mm depending on concentration .

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli15
Bacillus subtilis18

Study 2: Antioxidant Activity Evaluation

In an evaluation of antioxidant properties using DPPH radical scavenging assays, this compound showed a significant reduction in DPPH absorbance, indicating strong radical scavenging activity. The IC50 value was determined to be lower than many common antioxidants used in food preservation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[Bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis likely involves multi-step protocols, such as Friedel-Crafts alkylation or [3,3]-sigmatropic rearrangements. For example, NaH in THF (as a base) and benzyloxy-group protection strategies (e.g., for phenol derivatives) are critical for avoiding side reactions . Yield optimization requires temperature control (e.g., 0°C for NaH activation) and inert atmospheres to prevent oxidation of furan rings. Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography using gradients of ethyl acetate/hexane.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : Analyze aromatic protons in the 5-methylfuran (δ 6.1–6.3 ppm for furyl protons) and nitrophenol (δ 8.0–8.5 ppm for aromatic protons adjacent to nitro groups). The bis-methylfuranylmethyl group may show singlet peaks for the central CH group (δ 4.5–5.0 ppm) .
  • IR : Confirm nitro group presence via asymmetric stretching (1520–1350 cm⁻¹) and phenolic O–H stretching (3300–3500 cm⁻¹) .
  • MS : Molecular ion peaks should align with the molecular formula (e.g., C₂₀H₁₈N₂O₅; calculated MW: ~370 g/mol), with fragmentation patterns indicating loss of nitro or methylfuran groups .

Q. What are the key stability concerns for this compound under varying pH and temperature conditions?

  • Methodological Answer : Nitrophenol derivatives are prone to tautomerism and degradation under extreme pH. Conduct accelerated stability studies by storing the compound in buffers (pH 4–9) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., nitroso derivatives or furan ring-opening products) . Nitro groups may also undergo photodegradation, necessitating amber vials for storage .

Advanced Research Questions

Q. How do electronic effects of the nitro and bis-furan groups influence the compound’s reactivity in catalytic reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing group, activating the phenol ring for electrophilic substitution but deactivating adjacent positions. The bis-furanylmethyl group introduces steric hindrance and electron-donating effects, which may compete with nitro-group electronic effects. Computational DFT studies (e.g., using Gaussian) can map charge distribution and predict reactive sites . Experimental validation via Suzuki coupling or nitration reactions under controlled conditions is recommended.

Q. What strategies resolve contradictions in reported spectral data for structurally similar nitrophenol-furan hybrids?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., para vs. meta nitro substituents) can arise from solvent polarity or hydrogen bonding. Compare data in deuterated DMSO vs. CDCl₃ to assess solvent effects. For MS, use high-resolution instruments (HRMS) to distinguish isobaric fragments. Cross-validate with X-ray crystallography (if crystalline) to resolve ambiguities in substituent positioning .

Q. How can computational modeling predict the compound’s potential as a ligand in metal-organic frameworks (MOFs)?

  • Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity with transition metals (e.g., Cu²⁺ or Fe³⁺). The furan oxygen atoms and phenolic OH group are potential coordination sites. Compare predicted bond lengths/angles with crystallographic data from analogous compounds (e.g., tert-butyl nitrophenol derivatives ). Experimental validation via UV-Vis titration can quantify binding constants.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.